molecular formula C17H14F3N5O2S B11507937 N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide

N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide

Cat. No.: B11507937
M. Wt: 409.4 g/mol
InChI Key: FDGZQVJGXRUHOG-UHFFFAOYSA-N
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Description

N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE is a complex organic compound featuring a trifluoromethoxy phenyl group, a tetrazole ring, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring, introduction of the trifluoromethoxy group, and coupling with the benzyl and sulfanylacetamide moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in N-BENZYL-2-({5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-1-YL}SULFANYL)ACETAMIDE imparts unique electronic properties, enhancing its potential interactions in biological systems and its stability in various chemical environments .

Properties

Molecular Formula

C17H14F3N5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N-benzyl-2-[5-[4-(trifluoromethoxy)phenyl]tetrazol-1-yl]sulfanylacetamide

InChI

InChI=1S/C17H14F3N5O2S/c18-17(19,20)27-14-8-6-13(7-9-14)16-22-23-24-25(16)28-11-15(26)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,26)

InChI Key

FDGZQVJGXRUHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSN2C(=NN=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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